molecular formula C5H7NO3 B3273513 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI) CAS No. 58861-77-1

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI)

Cat. No.: B3273513
CAS No.: 58861-77-1
M. Wt: 129.11 g/mol
InChI Key: MCCWTHZNQPICAI-UHFFFAOYSA-N
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Description

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI) (CAS 53229-12-2) is a heterocyclic compound with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol. It is a liquid at room temperature (99% purity) and is primarily utilized as a fine chemical intermediate for synthesizing pesticides, pharmaceuticals, surfactants, polymer monomers, and antifungal agents . The compound’s dihydro-oxazole core features a methyl ester group at the carboxylic acid position, contributing to its reactivity and solubility profile. Storage recommendations include keeping the compound in a tightly sealed container in a cool, dry, and well-ventilated environment to prevent degradation .

Properties

IUPAC Name

methyl 4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCWTHZNQPICAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach. This method involves the continuous flow of reactants through a packed reactor, minimizing the risks associated with batch synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazolines, and substituted oxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
Research has indicated that derivatives of 4-oxazolecarboxylic acids, including the methyl ester form, exhibit significant anti-cancer properties. A study demonstrated that methyl esters generally show enhanced cellular activities compared to their corresponding acid analogues. Specifically, the methyl ester version of certain compounds displayed improved potency against breast cancer cell lines (MDA-MB-231 and MDA-MB-468), with effective concentrations (EC50) reported as low as 2.5 μM after 72 hours of treatment .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves inhibition of critical signaling pathways. For instance, the methyl ester derivatives were found to inhibit STAT3 activity, a pathway commonly associated with cancer cell proliferation and survival. The ability of these esters to penetrate cell membranes effectively allows them to function as prodrugs that convert to active forms within cells .

Inhibition of IRAK-4

Therapeutic Potential in Autoimmune Diseases
The compound has been identified as a potent inhibitor of interleukin 1 receptor-associated kinase 4 (IRAK-4), a key player in inflammatory responses and autoimmune diseases. Its ability to inhibit IRAK-4 suggests potential therapeutic applications in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory disorders . The compound's efficacy in modulating immune responses positions it as a candidate for further development in treating these diseases.

Antimicrobial Properties

Biofilm Inhibition
Recent studies have explored the antimicrobial properties of 4-oxazolecarboxylic acid derivatives against pathogenic bacteria such as Staphylococcus aureus. These compounds have shown effectiveness in inhibiting biofilm formation, which is crucial for the treatment of chronic infections where biofilms are prevalent . The ability to disrupt biofilms could lead to new strategies for managing persistent infections.

Synthesis and Derivative Exploration

Combinatorial Chemistry
The synthesis of 4-oxazolecarboxylic acid derivatives has been facilitated through various combinatorial chemistry techniques. This approach allows for the rapid generation of a library of compounds that can be screened for biological activity. The flexibility in modifying the oxazole structure provides avenues for optimizing pharmacological properties .

Case Studies and Research Findings

Study Focus Findings
Anti-Cancer ActivityMethyl esters showed enhanced cellular potency against breast cancer cells with EC50 values around 2.5 μM.
Antimicrobial EfficacyDemonstrated ability to inhibit biofilm formation in Staphylococcus aureus, suggesting potential for chronic infection treatment.
IRAK-4 InhibitionIdentified as a strong inhibitor of IRAK-4 with implications for treating autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

4-Oxazolecarboxylic Acid, 4,5-Dihydro-2-Methyl-, Methyl Ester (4S)-(9CI)

  • CAS: 53229-12-2 (same as the target compound, but structural discrepancy noted)
  • Molecular Formula: C₆H₉NO₃
  • Key Differences : Contains a methyl group at position 2 and a (4S)-stereochemical configuration .

4-Oxazolecarboxylic Acid, 4,5-Dihydro-5-Oxo-2,4-Diphenyl-, Ethyl Ester

  • CAS : 153397-37-6
  • Molecular Formula: C₁₈H₁₅NO₄
  • Key Differences : Substituted with two phenyl groups and an ethyl ester .
  • Applications : Likely used in specialized organic synthesis due to steric hindrance from phenyl groups, which could reduce reactivity but increase binding affinity in pharmaceuticals .

4-Oxazolecarboxamide, 5-Methoxy-(9CI)

  • CAS : 63820-02-0
  • Molecular Formula : C₅H₆N₂O₃
  • Key Differences : Methoxy substituent at position 5 and a carboxamide group instead of an ester.
  • Properties : The carboxamide group improves hydrolytic stability, making it suitable for prolonged storage or aqueous-phase reactions .

Isoxazole Derivatives

Isoxazoles (oxygen and nitrogen adjacent) differ from oxazoles in electronic properties and metabolic pathways:

5-Isoxazolecarboxylic Acid, 4,5-Dihydro-3,5-Dimethyl-, Methyl Ester (R)-(9CI)

  • CAS : 64018-41-3
  • Molecular Formula: C₇H₁₁NO₃
  • Key Differences : Dimethyl substitution and (R)-stereochemistry .
  • Applications : The dimethyl groups may enhance membrane permeability, useful in drug delivery systems .

5-Isoxazolecarboxylic Acid, 4,5-Dihydro-3,4-Dimethyl-, Methyl Ester

  • CAS : 677347-05-6
  • Molecular Formula: C₇H₁₁NO₃
  • Key Differences : 3,4-Dimethyl substitution , altering ring strain and reactivity .

Thiazole Analogues

Thiazoles (sulfur instead of oxygen) exhibit distinct electronic and biological properties:

5-Thiazolecarboxylic Acid, 2-Amino-4,5-Dihydro-4-Oxo-, Ethyl Ester

  • Molecular Formula : C₆H₇N₂O₃S
  • Key Differences: Amino and oxo substituents with an ethyl ester.
  • Applications: Potential use in antiviral or anticancer agents due to the thiazole scaffold’s affinity for biological targets .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Applications Reference
Target Compound (53229-12-2) C₅H₇NO₃ Dihydro-oxazole, methyl ester Pesticides, surfactants
4-Oxazolecarboxamide, 5-Methoxy- (63820-02-0) C₅H₆N₂O₃ 5-Methoxy, carboxamide Stable intermediates
5-Isoxazolecarboxylic Acid (64018-41-3) C₇H₁₁NO₃ 3,5-Dimethyl, (R)-configuration Drug delivery
5-Thiazolecarboxylic Acid (CAS N/A) C₆H₇N₂O₃S 2-Amino, 4-oxo, ethyl ester Antiviral agents

Table 2: Physical Properties

Compound (CAS) Physical State Melting Point Solubility Stability Notes
Target Compound (53229-12-2) Liquid Not reported Likely organic Stable in dry, cool conditions
4-Oxazolecarboxamide (63820-02-0) Solid Not reported Moderate aqueous Hydrolytically stable
5-Isoxazolecarboxylic Acid (64018-41-3) Liquid Not reported Organic solvents Sensitive to oxidation

Discrepancies and Notes

  • CAS 53229-12-2 : and describe compounds with the same CAS but differing substituents (methyl at position 2 in ). This may reflect stereoisomerism or database inconsistencies. Further analytical verification is recommended.
  • Lack of Melting Points : Many compounds lack reported melting points, highlighting gaps in publicly available data.

Biological Activity

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI) is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : 306.32 g/mol
  • CAS Registry Number : 104194-14-1

Antimicrobial Activity

Research has indicated that derivatives of oxazolecarboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The methyl ester form may enhance membrane permeability, thus improving cellular uptake and efficacy against pathogens .

CompoundActivityReference
4-Oxazolecarboxylic acidAntimicrobial against E. coli
Methyl esters of oxazolesEnhanced antimicrobial activity

Anticancer Effects

The compound has been evaluated for its potential anticancer properties. A study demonstrated that methyl esters of oxazoles can inhibit STAT3 activity, which is crucial in cancer cell proliferation. The methyl ester of salicylic acid showed promising results with an EC50 value of 2.7 µM against breast cancer cells. This suggests that the methyl ester form may serve as a prodrug that becomes more active after cellular uptake .

Activity TypeCell LineEC50 (µM)Reference
STAT3 InhibitionMDA-MB-2312.7
STAT3 InhibitionMDA-MB-4682.5

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar oxazole rings have been reported to modulate inflammatory pathways, indicating that 4-Oxazolecarboxylic acid derivatives may also possess such activities .

The mechanisms underlying the biological activities of 4-Oxazolecarboxylic acid derivatives include:

  • Inhibition of Enzymatic Activity : The presence of the carboxylate group in these compounds is critical for their inhibitory effects on enzymes involved in inflammatory and cancer pathways.
  • Membrane Permeability : The methyl ester form enhances the ability to penetrate cell membranes, allowing for increased intracellular concentrations and subsequent biological effects.

Case Studies

  • Antibacterial Efficacy : In a study examining the antibacterial properties of various plant extracts containing oxazole derivatives, the methyl ester showed superior activity against Streptococcus pyogenes compared to other strains .
  • Cancer Cell Studies : A comparative analysis of several methyl esters revealed that those derived from oxazole exhibited lower IC50 values in cell-free assays but higher efficacy in cellular environments due to their prodrug nature .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI)?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules, such as β-keto esters or amino alcohols, under acidic or basic conditions. For example, esterification via nucleophilic substitution (e.g., using methyl halides) or condensation reactions can introduce the methyl ester group . Oxidation of intermediates may employ potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form ketones or carboxylic acid derivatives, which are further functionalized .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly the dihydro-oxazole ring and ester group.
  • Infrared Spectroscopy (IR) : Confirmation of ester (C=O stretch ~1740 cm⁻¹) and oxazole ring (C=N stretch ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Determination of molecular weight and fragmentation patterns to validate the structure .

Q. What are the stability considerations during storage and handling?

  • Methodological Answer : The compound should be stored under inert conditions (argon or nitrogen) to prevent hydrolysis of the ester group. Decomposition under oxidative or thermal stress may produce CO or CO₂, requiring compatibility testing with solvents and reagents. Stability studies using TLC or HPLC are recommended to monitor degradation .

Advanced Research Questions

Q. How does the dihydro-oxazole ring influence reactivity in catalytic transformations?

  • Methodological Answer : The partially saturated oxazole ring exhibits reduced aromaticity compared to fully unsaturated analogs, altering electronic effects. This impacts regioselectivity in reactions like electrophilic substitution or cycloadditions. Computational studies (DFT) can map electron density, while experimental probes (e.g., deuterium labeling) track reaction pathways. Compare with oxazolone derivatives for mechanistic insights .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or competing side reactions. Systematic optimization via Design of Experiments (DoE) can identify critical variables. For example, LiAlH₄ reduction may yield alcohols, but competing ester hydrolysis requires controlled pH . Cross-validate results using kinetic studies and in-situ monitoring (e.g., ReactIR) .

Q. How can this compound serve as a precursor for complex heterocycles?

  • Methodological Answer : The ester and oxazole groups enable diverse transformations:

  • Ring-Opening Reactions : Hydrolysis under acidic/basic conditions generates carboxylic acids or amines for further functionalization.
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at reactive positions.
  • Cycloadditions : Use as a dienophile in Diels-Alder reactions to access polycyclic architectures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI)
Reactant of Route 2
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4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI)

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